molecular formula C11H10N2O B6602341 6-Methoxy-2,3'-bipyridine CAS No. 96546-78-0

6-Methoxy-2,3'-bipyridine

Cat. No.: B6602341
CAS No.: 96546-78-0
M. Wt: 186.21 g/mol
InChI Key: ZQLPJEWNYQZNSW-UHFFFAOYSA-N
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Description

6-Methoxy-2,3’-bipyridine is an organic compound with the molecular formula C11H10N2O. It is a derivative of bipyridine, where a methoxy group is attached to the 6-position of one of the pyridine rings.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated bipyridine derivatives, while substitution can yield a variety of functionalized bipyridines .

Scientific Research Applications

6-Methoxy-2,3’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that coordinates with metal centers, forming stable complexes. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3’-bipyridine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and coordination properties. This makes it a valuable compound for specific applications where other bipyridine derivatives may not be as effective .

Properties

IUPAC Name

2-methoxy-6-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLPJEWNYQZNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312128
Record name 6-Methoxy-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96546-78-0
Record name 6-Methoxy-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96546-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2,3′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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